![molecular formula C20H22ClFN6O2 B2644488 3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-73-2](/img/structure/B2644488.png)

3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

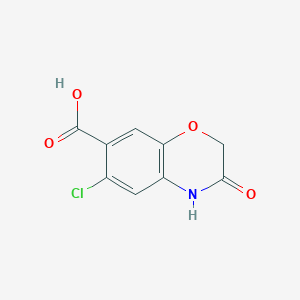

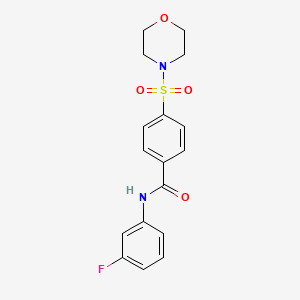

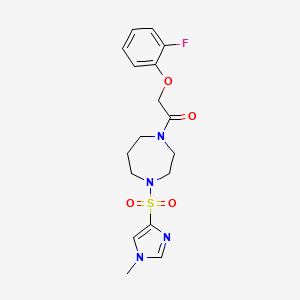

The compound contains a tert-butyl group, which is a type of alkyl group commonly used in organic chemistry . It also contains a benzyl group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a CH2 group . The fluorobenzyl part indicates the presence of a fluorine atom attached to the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of thetert-butyl group and the fluorobenzyl group . The exact method would depend on the specific reactions involved . Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these groups around thetriazino and purine rings. The presence of the dihydro prefix indicates that two hydrogen atoms have been added to the compound . Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of thetert-butyl and fluorobenzyl groups, as well as the triazino and purine rings . The tert-butyl group, for example, is known for its unique reactivity pattern . Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of thetert-butyl group could make the compound more hydrophobic (water-repelling), while the fluorobenzyl group could influence its reactivity .

Applications De Recherche Scientifique

Research on Purine Derivatives

Pharmacological Properties of Purine Derivatives : Studies on purine derivatives, including those with modifications at the 7 and 8 positions of the purine core, have shown potential psychotropic activity. These compounds, designed as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibit antidepressant and anxiolytic properties. This suggests that similar compounds could be explored for their psychotropic effects and potential applications in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Treatment : Another study focused on the design of water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, identifying compounds with significant activity against adenosine receptors and monoamine oxidase (MAO). This highlights the potential of certain purine derivatives in creating treatments that target multiple aspects of neurodegenerative diseases, offering symptomatic relief and possibly disease-modifying effects (Brunschweiger et al., 2014).

Antiviral and Antitumor Activity : The synthesis and evaluation of various purine analogs have also been studied for their antiviral and antitumor activities. For example, the creation of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine demonstrates a method for producing compounds with potential activity against herpes, rhino, and parainfluenza viruses, as well as a consideration for their use in cancer chemotherapy (Kim et al., 1978).

Dual-Acting Ligands for Neurological Conditions : Further research has developed N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with inhibition of MAO-B, showing promise for treating neurodegenerative diseases, particularly Parkinson's disease. This underscores the versatility of purine derivatives in creating multifunctional drugs (Załuski et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN6O2/c1-20(2,3)14-10-27-15-16(25(4)19(30)26(5)17(15)29)23-18(27)28(24-14)9-11-12(21)7-6-8-13(11)22/h6-8H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEMBMUGGAWDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)

![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)

![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)

![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)

![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)

![7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2644426.png)